molecular formula C16H18N2 B12580479 4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline CAS No. 609354-36-1

4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12580479
CAS No.: 609354-36-1
M. Wt: 238.33 g/mol
InChI Key: XSYOCEZNIUAXND-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a pyridine ring attached at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline and a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins

Comparison: Compared to these similar compounds, 4,6-Dimethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its quinoline core and pyridine ring provide a versatile scaffold for further functionalization and optimization in drug design .

Properties

CAS No.

609354-36-1

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C16H18N2/c1-11-5-6-15-14(8-11)12(2)9-16(18-15)13-4-3-7-17-10-13/h3-8,10,12,16,18H,9H2,1-2H3

InChI Key

XSYOCEZNIUAXND-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C)C3=CN=CC=C3

Origin of Product

United States

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